molecular formula C17H24ClN5O4S B13389805 Ethanol, 2-[[(3AR,4S,6R,6AS)-6-[7-chloro-5-(propylthio)-3H-1,2,3-triazolo[4,5-D]pyrimidin-3-YL]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-YL]oxy]-

Ethanol, 2-[[(3AR,4S,6R,6AS)-6-[7-chloro-5-(propylthio)-3H-1,2,3-triazolo[4,5-D]pyrimidin-3-YL]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-YL]oxy]-

Cat. No.: B13389805
M. Wt: 429.9 g/mol
InChI Key: DUDSRYMPNIDSMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(((3aR,4S,6R,6aS)-6-(7-Chloro-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol is a complex organic compound characterized by its unique structure, which includes a triazolopyrimidine core, a chlorinated aromatic ring, and a cyclopentadioxolane moiety

Preparation Methods

The synthesis of 2-(((3aR,4S,6R,6aS)-6-(7-Chloro-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol involves multiple steps, typically starting with the preparation of the triazolopyrimidine core. This is followed by the introduction of the chlorinated aromatic ring and the propylthio group. The final steps involve the formation of the cyclopentadioxolane moiety and the attachment of the ethanol group. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The propylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazolopyrimidine core can be reduced under specific conditions.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(((3aR,4S,6R,6aS)-6-(7-Chloro-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine core is known to interact with nucleic acids and proteins, potentially inhibiting their function. The chlorinated aromatic ring and the propylthio group may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other triazolopyrimidine derivatives, such as:

  • 7-Chloro-5-(methylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
  • 7-Chloro-5-(ethylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine These compounds share structural similarities but differ in the substituents attached to the triazolopyrimidine core. The unique combination of the chlorinated aromatic ring, propylthio group, and cyclopentadioxolane moiety in 2-(((3aR,4S,6R,6aS)-6-(7-Chloro-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol distinguishes it from these similar compounds.

Properties

IUPAC Name

2-[[6-(7-chloro-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClN5O4S/c1-4-7-28-16-19-14(18)11-15(20-16)23(22-21-11)9-8-10(25-6-5-24)13-12(9)26-17(2,3)27-13/h9-10,12-13,24H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUDSRYMPNIDSMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2=C(C(=N1)Cl)N=NN2C3CC(C4C3OC(O4)(C)C)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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